molecular formula C27H22N4O5 B2738858 N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-15-3

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

カタログ番号: B2738858
CAS番号: 877657-15-3
分子量: 482.496
InChIキー: NSMYQNDLKTVWOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic small molecule characterized by a benzofuropyrimidinone core fused with a substituted acetamide side chain. The compound features a p-tolyl group (methyl-substituted phenyl) at position 3 of the benzofuropyrimidinone scaffold and a 4-acetamidophenyl moiety linked via an acetamide bridge.

Synthesis protocols for analogous compounds (e.g., Suzuki-Miyaura coupling, nucleophilic substitution) involve palladium catalysts, as seen in , where a related pyrazolo-pyrimidinone derivative was synthesized using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) .

特性

CAS番号

877657-15-3

分子式

C27H22N4O5

分子量

482.496

IUPAC名

N-(4-acetamidophenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C27H22N4O5/c1-16-7-13-20(14-8-16)31-26(34)25-24(21-5-3-4-6-22(21)36-25)30(27(31)35)15-23(33)29-19-11-9-18(10-12-19)28-17(2)32/h3-14H,15H2,1-2H3,(H,28,32)(H,29,33)

InChIキー

NSMYQNDLKTVWOI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)NC(=O)C

溶解性

not available

製品の起源

United States

生物活性

N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound characterized by its unique structural features and potential biological applications. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22N6O4
  • Molecular Weight : 434.4 g/mol
  • CAS Number : 941891-47-0

The compound consists of a benzofuro[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Research has shown that such compounds can lead to cell cycle arrest at the G1 phase in various cancer cell lines.
  • Case Study : A study demonstrated that a related derivative showed IC50 values ranging from 25 µM to 35 µM against human melanoma and renal cancer cell lines, indicating promising anticancer potential compared to standard treatments like doxorubicin and cisplatin .

Antibacterial Activity

The compound's structural attributes suggest potential antibacterial properties:

  • In vitro Testing : Preliminary tests against Gram-positive and Gram-negative bacteria have shown that similar compounds can inhibit bacterial growth effectively. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Research Findings : A derivative exhibiting significant activity against E. coli and Pseudomonas aeruginosa was reported with minimum inhibitory concentrations (MIC) below 50 µg/mL, suggesting effective antibacterial potential .

The biological activity of N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could interact with cellular receptors influencing signal transduction pathways related to cell survival and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes essential for cell division.

Data Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHuman melanoma25.4
AnticancerHuman renal cancer33.9
AntibacterialE. coli<50
AntibacterialPseudomonas aeruginosa<50

類似化合物との比較

Key Observations :

  • The 4-acetamidophenyl group differentiates it from simpler acetamides (e.g., ), which lack fused heterocyclic systems and show lower molecular complexity .

Solubility and Stability

  • Target Compound: Limited solubility in aqueous media due to aromatic stacking and high molecular weight; stability inferred from analogs with similar dioxo-pyrimidinone cores (e.g., reports a melting point of 302–304°C for a structurally related compound) .
  • 1,3,4-Oxadiazole Derivatives (): Exhibit moderate solubility in polar aprotic solvents (e.g., acetone) due to sulfur-containing moieties .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the benzofuropyrimidinone core via cyclization under reflux conditions (e.g., using DMF as a solvent at 120°C) .
  • Step 2 : Introduction of the p-tolyl group via nucleophilic substitution or palladium-catalyzed coupling .
  • Step 3 : Acetamide functionalization using carbodiimide coupling agents (e.g., EDCI/HOBt) . Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be rigorously controlled. For example, replacing DMF with acetonitrile in Step 1 improved yield by 15% . Purity is verified via HPLC (>98%) and NMR .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and regioselectivity. For example, the acetamide proton appears as a singlet at δ 2.1 ppm .
  • X-ray crystallography : Resolves ambiguity in fused-ring systems (e.g., confirming the 3,4-dihydro configuration of the pyrimidinone ring) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 498.12) .

Q. How should researchers design in vitro assays to evaluate biological activity?

  • Target selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs with known activity .
  • Assay conditions : Use cell lines (e.g., HeLa or RAW 264.7 macrophages) with IC50_{50} determination via MTT or ELISA .
  • Controls : Include reference inhibitors (e.g., indomethacin for anti-inflammatory assays) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Variations in substituent effects : For example, replacing p-tolyl with 4-chlorobenzyl in analogs reduced anti-cancer activity by 40% .
  • Assay interference : Thioacetamide groups may quench fluorescence in high-throughput screens; validate via orthogonal methods (e.g., SPR binding assays) . Solution : Perform structure-activity relationship (SAR) studies with standardized protocols and publish raw data for cross-validation .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Molecular docking : Use AutoDock Vina to predict binding to kinase domains (e.g., EGFR or CDK2) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) with purified target proteins .
  • Transcriptomic profiling : RNA-seq of treated cells identifies downstream pathways (e.g., apoptosis or NF-κB signaling) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

  • Scaffold modifications : Compare analogs with substitutions at the 4-acetamidophenyl or p-tolyl positions (Table 1) .
  • Biological testing : Use a panel of assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity .

Table 1 : Key SAR Findings for Structural Analogs

SubstituentBiological Activity (IC50_{50})Key Observation
p-Tolyl12 nM (COX-2 inhibition)Optimal steric fit
4-Cl-Benzyl85 nM (COX-2 inhibition)Reduced affinity
3-F-PhenylInactiveElectronic mismatch

Q. What strategies improve metabolic stability for in vivo studies?

  • Prodrug design : Mask the acetamide group with ester linkages to enhance bioavailability .
  • Liver microsome assays : Identify metabolic hotspots (e.g., CYP450-mediated oxidation of the benzofuran ring) .
  • Stability optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to slow degradation .

Q. How can crystallography aid in understanding target binding?

  • Co-crystallization : Soak the compound with purified target proteins (e.g., COX-2) and resolve structures at 2.0 Å resolution .
  • Electron density maps : Identify hydrogen bonds between the pyrimidinone carbonyl and Arg120 in the active site .

Methodological Guidelines

  • Data contradiction analysis : Use cheminformatics tools (e.g., Schrödinger Suite) to model steric/electronic effects and validate with orthogonal assays .
  • Advanced characterization : Combine cryo-EM for dynamic binding studies and HDX-MS for conformational changes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。